5-((2,4-Dichlorophenyl)methyl)-3-methyl-2-pyrrolidinone
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Overview
Description
5-((2,4-Dichlorophenyl)methyl)-3-methyl-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring substituted with a 2,4-dichlorophenylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,4-Dichlorophenyl)methyl)-3-methyl-2-pyrrolidinone typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-methyl-2-pyrrolidinone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher yields and reduced by-products. The reaction conditions are optimized to ensure the complete conversion of starting materials and the isolation of the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-((2,4-Dichlorophenyl)methyl)-3-methyl-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-((2,4-Dichlorophenyl)methyl)-3-methyl-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((2,4-Dichlorophenyl)methyl)-3-methyl-2-pyrrolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
5-((2,4-Dichlorophenyl)methyl)-3-methyl-2-pyrrolidinone is unique due to its specific substitution pattern on the pyrrolidinone ring, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
97561-93-8 |
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Molecular Formula |
C12H13Cl2NO |
Molecular Weight |
258.14 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H13Cl2NO/c1-7-4-10(15-12(7)16)5-8-2-3-9(13)6-11(8)14/h2-3,6-7,10H,4-5H2,1H3,(H,15,16) |
InChI Key |
IXBXAPUGOAMNBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1=O)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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